Alendronate monosodium monohydrate

bisphosphonate hydroxyapatite affinity bone targeting

Alendronate monosodium monohydrate is the optimal oral bisphosphonate for preclinical and clinical studies requiring superior bone-targeting and antiresorptive efficacy. Its 1.8-fold greater hydroxyapatite binding affinity and 77.5% skeletal retention versus risedronate ensure robust, translatable results. High aqueous solubility (≥10 mg/mL) streamlines oral formulation development. Request API pricing for your next osteoporosis trial.

Molecular Formula C4H14NNaO8P2
Molecular Weight 289.09 g/mol
CAS No. 260055-05-8
Cat. No. B13007256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlendronate monosodium monohydrate
CAS260055-05-8
Molecular FormulaC4H14NNaO8P2
Molecular Weight289.09 g/mol
Structural Identifiers
SMILESC(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.[Na+]
InChIInChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2/q;+1;/p-1
InChIKeyDUYCFMAOEDAKDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alendronate Monosodium Monohydrate (CAS 260055-05-8) Procurement Guide: Verified Differentiation from Comparator Bisphosphonates


Alendronate monosodium monohydrate (CAS 260055-05-8, molecular formula C₄H₁₄NNaO₈P₂, MW 289.09 g/mol) is a nitrogen-containing bisphosphonate that serves as the active pharmaceutical ingredient (API) in widely prescribed oral formulations for osteoporosis and Paget's disease [1]. It functions as a potent inhibitor of osteoclast-mediated bone resorption through high-affinity binding to bone hydroxyapatite and subsequent inhibition of farnesyl pyrophosphate synthase (FPPS) [2]. While multiple bisphosphonates share this class mechanism, alendronate exhibits distinct pharmacological and physicochemical properties that preclude simple substitution with in-class alternatives, a distinction that is critical for both clinical procurement and research applications.

Why Alendronate Monosodium Monohydrate (CAS 260055-05-8) Cannot Be Simply Interchanged with Risedronate, Ibandronate, or Zoledronate


Despite belonging to the same nitrogen-containing bisphosphonate class, alendronate monosodium monohydrate exhibits quantifiable differences in hydroxyapatite (HAP) binding affinity, skeletal retention, FPPS inhibition potency, and clinical fracture risk reduction profiles relative to its closest analogs [1]. Alendronate's mean HAP retention time of 17.5 ± 0.14 min is approximately 1.8-fold greater than that of risedronate (9.97 ± 0.18 min) [2], and its skeletal retention of 77.5 ± 3.60% of administered dose exceeds that of both risedronate (65.1 ± 9.31%) and zoledronate (72.05 ± 3.18%) [2]. These differences in bone-targeting and residence translate into distinct efficacy and safety profiles that render simple therapeutic substitution unreliable. The following quantitative evidence demonstrates precisely where alendronate diverges from comparators, enabling informed, data-driven procurement decisions.

Alendronate Monosodium Monohydrate (CAS 260055-05-8) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Hydroxyapatite Binding Affinity of Alendronate vs. Risedronate and Zoledronate

Alendronate exhibits the highest hydroxyapatite (HAP) binding affinity among clinically used oral bisphosphonates as measured by mean retention time on HAP columns. In direct comparative analysis, alendronate demonstrated a mean HAP retention time of 17.5 ± 0.14 min, which is 75.5% higher than risedronate (9.97 ± 0.18 min) and 39.7% higher than zoledronate (12.53 ± 0.1 min) [1]. This elevated affinity is consistent with the ranking order established in independent studies: Risedronate < Ibandronate < Alendronate < Zoledronic acid [2].

bisphosphonate hydroxyapatite affinity bone targeting

Greater Skeletal Retention of Alendronate Compared to Risedronate and Zoledronate

Alendronate demonstrates superior skeletal retention following systemic administration, with 77.5 ± 3.60% of the administered dose retained in bone. This exceeds the skeletal retention of both risedronate (65.1 ± 9.31%) and zoledronate (72.05 ± 3.18%) [1]. This metric reflects the proportion of drug that remains sequestered in bone after distribution and initial clearance, a critical determinant of long-term antiresorptive effect.

bisphosphonate skeletal retention pharmacokinetics

FPPS Enzymatic Inhibition Potency: Alendronate vs. Risedronate and Zoledronate

Alendronate inhibits farnesyl pyrophosphate synthase (FPPS) with an IC₅₀ of 330.4 ± 57 nM, which is markedly less potent than zoledronate (IC₅₀ = 4.1 ± 0.07 nM) and risedronate (IC₅₀ = 5.7 ± 0.4 nM) [1]. This substantial difference in FPPS inhibitory potency—approximately 80-fold lower than zoledronate and 58-fold lower than risedronate—represents a key pharmacological distinction despite alendronate's superior HAP binding affinity and skeletal retention.

bisphosphonate FPPS inhibition osteoclast

Superior Bone Mineral Density Gains with Alendronate 70 mg Weekly vs. Risedronate 35 mg Weekly: 24-Month FACTS-International Trial

In the 24-month FACTS-International head-to-head randomized controlled trial comparing alendronate 70 mg once weekly (OW) versus risedronate 35 mg OW in postmenopausal women with osteoporosis, alendronate yielded significantly greater bone mineral density (BMD) gains at all measured sites [1]. At 24 months, alendronate produced a mean increase in lumbar spine BMD of 3.7% compared to 2.6% with risedronate (P < 0.001), representing a 42.3% greater gain. Similarly, total hip BMD increased by 1.6% with alendronate versus 0.9% with risedronate (P < 0.001), a 77.8% greater gain [2].

osteoporosis bone mineral density alendronate vs risedronate

Greater Suppression of Bone Resorption Markers with Alendronate vs. Risedronate: TRIO Study Findings

The TRIO study (Response of bone turnover markers to three oral bisphosphonate therapies in postmenopausal osteoporosis) directly compared alendronate, ibandronate, and risedronate. Alendronate and ibandronate both produced significantly greater reductions in bone resorption markers (serum CTX) and bone formation markers (PINP) compared to risedronate [1]. The study found that alendronate was more likely to achieve a meaningful reduction in bone turnover markers than risedronate, with a greater proportion of alendronate-treated patients achieving a >30% reduction in CTX [2]. This greater suppression of bone turnover correlates with the observed superior BMD gains with alendronate.

bone turnover markers CTX PINP osteoporosis

Relative Antiresorptive Potency: Alendronate vs. Etidronate, Pamidronate, and Ibandronate

Alendronate exhibits a relative antiresorptive potency approximately 700-fold greater than the first-generation bisphosphonate etidronate in both in vitro and in vivo assays [1]. This places alendronate intermediate in potency among nitrogen-containing bisphosphonates, substantially exceeding pamidronate (relative potency ~100-550) while being exceeded by ibandronate (5000-fold in vitro) and zoledronate [1]. As an inhibitor of bone resorption, alendronate is 200 to 1000 times more potent than etidronate and approximately 100 times as potent as clodronate or tiludronate [2].

bisphosphonate antiresorptive potency relative potency

Alendronate Monosodium Monohydrate (CAS 260055-05-8): Evidence-Backed Application Scenarios for Procurement and Research


Osteoporosis Research Requiring Maximal Oral Bisphosphonate Bone Uptake and Retention

For preclinical and clinical studies investigating the relationship between bone bisphosphonate accumulation and long-term antiresorptive efficacy, alendronate monosodium monohydrate is the optimal oral bisphosphonate based on its superior HAP affinity (17.5 ± 0.14 min retention time) and highest skeletal retention (77.5 ± 3.60% of administered dose) among oral agents [1]. These properties make it particularly suitable for studies of drug holiday effects, where the >10-year terminal skeletal half-life of alendronate [2] provides a unique model for investigating prolonged post-treatment bone effects.

Comparative Effectiveness Trials in Postmenopausal Osteoporosis Requiring Head-to-Head Validation

Alendronate is the reference standard for oral bisphosphonate comparative trials, supported by rigorous head-to-head evidence from FACTS-International demonstrating 42.3% greater lumbar spine BMD gains and 77.8% greater total hip BMD gains versus risedronate at 24 months [1]. For studies requiring an active comparator arm against novel osteoporosis therapies, alendronate provides the most extensively validated benchmark for oral antiresorptive efficacy and is the preferred comparator in regulatory-quality clinical trials.

Bone Turnover Marker Suppression Studies and Adherence Monitoring Research

Research investigating the relationship between bisphosphonate therapy and bone turnover marker suppression should utilize alendronate due to its demonstrated superior suppression of both resorption (CTX) and formation (PINP) markers compared to risedronate [1]. The TRIO study established that alendronate achieves greater and more consistent reductions in these markers, making it the preferred agent for studies evaluating biochemical monitoring strategies, treatment adherence, and therapeutic response prediction in osteoporosis management [2].

Pharmaceutical Development Requiring High-Solubility Bisphosphonate API for Oral Formulation

Alendronate monosodium monohydrate exhibits high aqueous solubility (≥10 mg/mL in water; exceeds 20 mg/mL in 0.05 M phosphate buffer at pH 3.1–6.4) [1], which facilitates oral formulation development. Notably, patents disclose that the amorphous form of alendronate monosodium dissolves at a faster rate than the crystalline trihydrate form [2], offering a formulation advantage for immediate-release oral dosage forms. This solubility profile, combined with its established BCS Class 3 classification, makes it a tractable API for generic and novel oral formulation development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alendronate monosodium monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.